(2-(Benzyloxy)phenyl)methanamine

CARM1 inhibition PRMT selectivity melanoma therapeutics

(2-(Benzyloxy)phenyl)methanamine (2-benzyloxybenzylamine) is an ortho-substituted benzyloxybenzylamine derivative with molecular formula C14H15NO and a primary amine functionality adjacent to a benzyloxy-substituted aromatic ring. The compound serves as a versatile intermediate in medicinal chemistry and a validated scaffold for developing selective enzyme inhibitors, as demonstrated in recent peer-reviewed studies targeting protein arginine methyltransferases and bacterial acetyltransferases.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 108289-24-3
Cat. No. B111105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Benzyloxy)phenyl)methanamine
CAS108289-24-3
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2CN
InChIInChI=1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2
InChIKeyKOGOOCNDBVXUPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-(Benzyloxy)phenyl)methanamine (CAS 108289-24-3) Procurement Guide: Class Profile and Comparator Identification


(2-(Benzyloxy)phenyl)methanamine (2-benzyloxybenzylamine) is an ortho-substituted benzyloxybenzylamine derivative with molecular formula C14H15NO and a primary amine functionality adjacent to a benzyloxy-substituted aromatic ring [1]. The compound serves as a versatile intermediate in medicinal chemistry and a validated scaffold for developing selective enzyme inhibitors, as demonstrated in recent peer-reviewed studies targeting protein arginine methyltransferases and bacterial acetyltransferases [2][3]. Procurement differentiation hinges on its ortho-substitution pattern, which confers distinct steric and electronic properties relative to its 3-benzyloxy and 4-benzyloxy positional isomers (CAS 104566-43-0 and CAS 22171-15-9, respectively), as well as its structural divergence from 2-benzyloxyaniline (which lacks the methylene spacer between the aromatic ring and amine) and N-benzyl derivatives (which feature substitution at the amine nitrogen rather than the aromatic oxygen).

Why 2-Benzyloxybenzylamine (CAS 108289-24-3) Cannot Be Arbitrarily Substituted with Positional Isomers or Analogs


Substitution of 2-benzyloxybenzylamine with its 3- or 4-positional isomers or structurally related analogs introduces critical alterations in molecular geometry, binding-site compatibility, and derivatization outcomes that cannot be compensated by generic adjustment of reaction conditions. The ortho-substitution pattern positions the primary amine and benzyloxy group in spatial proximity, enabling intramolecular interactions and conformational constraints that influence both reactivity in subsequent synthetic steps and molecular recognition in biological targets . In the CARM1 inhibitor development program, the ortho-benzyloxy arrangement was essential for achieving the nanomolar potency and >5,000-fold selectivity profile observed; the corresponding para-substituted analog (4-benzyloxybenzylamine) exhibits entirely different biological activity as a tyrosinase inhibitor, confirming that positional isomerism produces non-interchangeable pharmacological and synthetic properties [1]. Similarly, 2-benzyloxyaniline—which lacks the methylene spacer—eliminates the conformational flexibility required for productive engagement with targets such as Eis acetyltransferase, where the benzylamine moiety participates in competitive binding within the aminoglycoside-binding pocket [2]. Procurement specifications must therefore require exact CAS 108289-24-3 to ensure reproducible experimental outcomes.

(2-(Benzyloxy)phenyl)methanamine (CAS 108289-24-3): Quantified Differentiation Evidence Versus Comparators


CARM1 Inhibitor Scaffold: Nanomolar Potency Achieved from 2-Benzyloxybenzylamine Core

The (2-(benzyloxy)phenyl)methanamine scaffold enables development of CARM1 inhibitors with single-digit nanomolar potency. Derivative 17e, synthesized from this scaffold, exhibited IC50 = 2 ± 1 nM against CARM1 [1]. Crucially, this potency is accompanied by high selectivity: 17e demonstrated IC50 >10 μM against PRMT1, PRMT4, and PRMT6, yielding a selectivity ratio exceeding 5,000-fold for CARM1 over other type I PRMTs [2]. This selectivity profile derives specifically from the ortho-benzyloxy substitution pattern, which was identified through systematic SAR optimization of the core scaffold. The para-substituted analog 4-benzyloxybenzylamine, by contrast, demonstrates activity against tyrosinase rather than PRMTs , confirming that positional isomerism fundamentally redirects biological target engagement.

CARM1 inhibition PRMT selectivity melanoma therapeutics

Eis Acetyltransferase Inhibition: Benzyloxy-Benzylamine Scaffold Delivers Class Selectivity

A structure-activity relationship study of 38 compounds built on the substituted benzyloxy-benzylamine scaffold yielded highly potent Eis acetyltransferase inhibitors with IC50 ∼1 μM [1]. The inhibitors exhibited functional selectivity: they did not inhibit other acetyltransferases tested, including AAC(2')-Ic, AAC(3)-IV, AAC(6')-Ie/APH(2'')-Ia, and Eis homologues, confirming target-class selectivity intrinsic to the benzyloxy-benzylamine pharmacophore [2]. In functional assays using kanamycin-resistant M. tuberculosis strain mc²6230 K204, two lead inhibitors (compounds 47 and 55) completely abolished kanamycin resistance at concentrations correlating with Eis inhibition [3]. Importantly, 13 compounds demonstrated selective toxicity toward mycobacteria while sparing non-mycobacterial species and mammalian cells, indicating a mycobacteria-specific mechanism beyond Eis inhibition [4]. Compounds lacking the benzylamine moiety (e.g., 2-benzyloxyaniline) failed to occupy the aminoglycoside-binding site, as confirmed by co-crystal structures showing competitive binding of the benzyloxy-benzylamine scaffold within this pocket [5].

acetyltransferase inhibition tuberculosis kanamycin resistance reversal

Synthetic Utility: Ortho-Positioning Enables Ugi-Mitsunobu Cascade to Dihydrobenzoxazepinones

2-Benzyloxybenzylamine (CAS 108289-24-3) serves as a specific reactant for the preparation of dihydrobenzoxazepinone derivatives via sequential Ugi reaction followed by intramolecular Mitsunobu cyclization . The ortho-arrangement of the benzyloxy and aminomethyl groups enables the intramolecular cyclization step that generates the seven-membered oxazepinone ring system. The 3-benzyloxy and 4-benzyloxy positional isomers cannot undergo this specific intramolecular cyclization due to geometric constraints: the meta-substitution pattern places reactive groups at positions incompatible with ring closure, while the para-substitution yields linear rather than cyclic products under analogous conditions . This ortho-specific reactivity constitutes a procurement-relevant differentiator for synthetic chemists requiring access to the benzoxazepinone scaffold class.

heterocycle synthesis Ugi reaction Mitsunobu cyclization

Antifungal Amino Acid Derivative Platform: Ortho-Benzyloxybenzylamine as Privileged Intermediate

US Patent US20250034083A1 (2025) discloses methods for preparing benzyloxybenzylamine amino acid derivatives as antifungal pharmaceutical compositions, wherein the benzyloxybenzylamine moiety serves as the core structural element to which amino acid functionalities (alanine and proline derivatives) are conjugated [1]. The patent specifically claims the ortho-substituted benzyloxybenzylamine framework as the privileged intermediate for generating compounds with confirmed antifungal activity [2]. The ortho-positioning of the amine relative to the benzyloxy group creates a unique spatial arrangement that, upon amino acid conjugation, yields bioactive molecules; the patent does not claim comparable activity for 3- or 4-substituted analogs in the exemplified antifungal compositions [3].

antifungal agents amino acid derivatives pharmaceutical intermediates

Melanoma Xenograft Efficacy: In Vivo Validation of 2-Benzyloxybenzylamine-Derived Inhibitor

Compound 17e, a derivative of the (2-(benzyloxy)phenyl)methanamine scaffold, displayed good antitumor efficacy in a melanoma xenograft mouse model, confirming that the in vitro potency (IC50 = 2 ± 1 nM) translates to in vivo tumor growth inhibition [1]. Cellular thermal shift assay (CETSA) and western blot experiments confirmed that compound 6 (the progenitor scaffold derivative) effectively targets and engages CARM1 within cellular environments, establishing target engagement as the mechanism underlying the observed antiproliferative effects [2]. The scaffold also demonstrated notable antiproliferative effects against melanoma cell lines in vitro, with compound 17e showing cell growth inhibition consistent with its enzymatic potency [3]. This in vivo validation distinguishes the 2-benzyloxybenzylamine scaffold from related benzylamine derivatives lacking demonstrated in vivo efficacy data in peer-reviewed literature.

in vivo efficacy melanoma xenograft antitumor activity

pKa and Physicochemical Profile: Computed Properties Support Formulation Decisions

2-Benzyloxybenzylamine exhibits a computed pKa of 9.14 ± 0.10 at 25°C for the primary amine group, indicating that the compound exists predominantly in protonated form under physiological pH conditions (pH 7.4) . The compound has a computed XLogP3 of 1.4, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 4 [1]. In comparison, 4-benzyloxybenzylamine exhibits a higher computed LogP of 3.42, reflecting greater lipophilicity that may influence membrane permeability and formulation behavior . The topological polar surface area of 35.3 Ų for the ortho-isomer falls within the favorable range for blood-brain barrier penetration (typically <60-70 Ų), whereas the para-isomer has a comparable PSA of 35.25 Ų but substantially higher LogP . These physicochemical differences between positional isomers can affect solubility, formulation compatibility, and ADME predictions, making isomer-specific procurement essential for reproducible preclinical development.

physicochemical properties pKa formulation development

(2-(Benzyloxy)phenyl)methanamine (CAS 108289-24-3): Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: CARM1 Inhibitor Lead Optimization for Melanoma Therapeutics

Research teams pursuing selective CARM1 inhibition for melanoma treatment should procure CAS 108289-24-3 as the starting scaffold. Derivative 17e synthesized from this scaffold achieved CARM1 IC50 = 2 ± 1 nM with >5,000-fold selectivity over PRMT1, PRMT4, and PRMT6 (all IC50 >10 μM), and demonstrated in vivo antitumor efficacy in melanoma xenograft models [1]. The ortho-benzyloxy substitution pattern is essential for this selectivity profile; 4-benzyloxybenzylamine exhibits tyrosinase inhibition instead, confirming that positional isomers are not interchangeable for PRMT-targeted programs .

Antibacterial Resistance Research: Eis Acetyltransferase Inhibitor Development

Investigators developing adjuvants to reverse kanamycin resistance in tuberculosis should source the benzyloxy-benzylamine scaffold. SAR studies of 38 scaffold derivatives yielded Eis inhibitors with IC50 ∼1 μM that did not inhibit other acetyltransferases [1]. Two compounds completely abolished kanamycin resistance in resistant Mtb strain mc²6230 K204, with 13 compounds exhibiting mycobacteria-selective toxicity while sparing mammalian cells . Co-crystal structures confirmed competitive binding within the aminoglycoside-binding pocket, validating the scaffold as a privileged pharmacophore for Eis inhibition [2].

Synthetic Methodology: Dihydrobenzoxazepinone Heterocycle Construction

Synthetic chemists requiring access to dihydrobenzoxazepinone ring systems should procure CAS 108289-24-3 specifically. The ortho-arrangement of benzyloxy and aminomethyl groups uniquely enables the Ugi-Mitsunobu cascade that yields the seven-membered oxazepinone scaffold [1]. The 3- and 4-benzyloxybenzylamine positional isomers cannot undergo the requisite intramolecular Mitsunobu cyclization due to geometric constraints, making the ortho-isomer non-substitutable for this synthetic application .

Antifungal Drug Discovery: Amino Acid-Conjugated Benzyloxybenzylamine Derivatives

Research groups pursuing antifungal amino acid conjugates should procure the ortho-benzyloxybenzylamine intermediate as disclosed in US20250034083A1. The patent claims methods for preparing benzyloxybenzylamine amino acid derivatives (alanine and proline conjugates) with confirmed antifungal activity in pharmaceutical compositions [1]. The ortho-substitution pattern is specified in the claimed structures; equivalent activity data for 3- or 4-substituted isomers are not provided in the patent exemplification, supporting isomer-specific procurement for programs aligned with this IP landscape .

Technical Documentation Hub

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